molecular formula C9H9Cl2N B1401399 2,4-Dichloro-5,6,7,8-tetrahydroquinoline CAS No. 858279-01-3

2,4-Dichloro-5,6,7,8-tetrahydroquinoline

Cat. No. B1401399
M. Wt: 202.08 g/mol
InChI Key: VGKOBWWSTKFWJJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6,7,8-tetrahydroquinoline is a chemical compound with the molecular formula C9H9Cl2N . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline consists of a quinoline ring system, which is a bicyclic compound that consists of a pyridine ring fused to phenol .


Physical And Chemical Properties Analysis

2,4-Dichloro-5,6,7,8-tetrahydroquinoline has a molecular weight of 202.08 . It is a liquid at room temperature and should be stored in an inert atmosphere at 2-8°C . The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 292.4±40.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Antibacterial Activity of Novel Triazolo [4,3-a]pyrazine Derivatives

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: This research focused on the synthesis of novel triazolo[4,3-a]pyrazine derivatives to develop new antimicrobial agents with excellent antibacterial activity .
  • Methods of Application: The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
  • Results: Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

DDQ as a versatile and easily recyclable oxidant

  • Scientific Field: Organic Chemistry .
  • Application Summary: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential. It commonly mediates hydride transfer reactions and shows three accessible oxidation states .
  • Methods of Application: DDQ is used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
  • Results: DDQ has found broad utility in various organic transformations, including the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .

Synthesis of Halogenated Heterocycles

  • Scientific Field: Organic Chemistry .
  • Application Summary: This research focused on the synthesis of halogenated heterocycles, which are a class of compounds that include “2,4-Dichloro-5,6,7,8-tetrahydroquinazoline”. These compounds are often used in the synthesis of pharmaceuticals and other biologically active compounds .
  • Results: The results of these syntheses are new halogenated heterocycles that can be used in further research or in the development of new drugs .

Development of Antagonists for NDMA in Glycine Receptors

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: This research involved the development of 1,2,3,4-Tetrahydroquinoline-2,2,4-trione oximes, which are similar to “2,4-Dichloro-5,6,7,8-tetrahydroquinazoline”. These compounds act as antagonists of NDMA in glycine receptors and are used as agents against neurodegenerative diseases (e.g., Alzheimer’s disease) .
  • Methods of Application: The compounds were synthesized and their structures were characterized using various techniques. Their activity against NDMA in glycine receptors was then tested .
  • Results: The synthesized compounds were found to be effective antagonists of NDMA in glycine receptors, suggesting potential applications in the treatment of neurodegenerative diseases .

Synthesis of Halogenated Heterocycles

  • Scientific Field: Organic Chemistry .
  • Application Summary: This research focused on the synthesis of halogenated heterocycles, which are a class of compounds that include “2,4-Dichloro-5,6,7,8-tetrahydroquinazoline”. These compounds are often used in the synthesis of pharmaceuticals and other biologically active compounds .
  • Results: The results of these syntheses are new halogenated heterocycles that can be used in further research or in the development of new drugs .

Development of Antagonists for NDMA in Glycine Receptors

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: This research involved the development of 1,2,3,4-Tetrahydroquinoline-2,2,4-trione oximes, which are similar to “2,4-Dichloro-5,6,7,8-tetrahydroquinazoline”. These compounds act as antagonists of NDMA in glycine receptors and are used as agents against neurodegenerative diseases (e.g., Alzheimer’s disease) .
  • Methods of Application: The compounds were synthesized and their structures were characterized using various techniques. Their activity against NDMA in glycine receptors was then tested .
  • Results: The synthesized compounds were found to be effective antagonists of NDMA in glycine receptors, suggesting potential applications in the treatment of neurodegenerative diseases .

Safety And Hazards

2,4-Dichloro-5,6,7,8-tetrahydroquinoline is classified as a warning hazard under the GHS07 classification . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKOBWWSTKFWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743974
Record name 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5,6,7,8-tetrahydroquinoline

CAS RN

858279-01-3
Record name 2,4-Dichloro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
G Rodriguez-Vega, G Aguirre, D Chávez - IUCrData, 2019 - scripts.iucr.org
In the title compound, C12H14ClNO3, the aliphatic ring of the hexahydroquinoline system adopts a half-chair conformation while the ethyl carboxylate substituent is inclined to the …
Number of citations: 4 scripts.iucr.org

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